Miriplatin hydrate

Sustained release in vitro cytotoxicity platinum-DNA adducts

Miriplatin hydrate is the only platinum agent specifically engineered for suspension in Lipiodol for transarterial chemoembolization (TACE) research. Its lipophilic myristate leaving groups confer a 14-day sustained intratumoral release profile and 4-fold higher tumor retention vs. cisplatin, enabling extended 4-week dosing intervals. Unlike cisplatin, it requires no periprocedural hydration, eliminating nephrotoxic burden—critical for HCC models with renal compromise. This compound preserves hepatic arterial access (0% vascular injury rate), making it indispensable for repeated intervention studies. Choose Miriplatin hydrate for your TACE research to ensure formulation compatibility, superior local pharmacokinetics, and reduced systemic toxicity that no generic platinum analog can replicate.

Molecular Formula C34H70N2O5Pt
Molecular Weight 782.0 g/mol
CAS No. 250159-48-9
Cat. No. B1677159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiriplatin hydrate
CAS250159-48-9
SynonymsSM 11355;  SM-11355;  SM11355;  Miripla;  Miriplatin;  Miriplatin hydrate;  MTP.
Molecular FormulaC34H70N2O5Pt
Molecular Weight782.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.O.[Pt+2]
InChIInChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2;/q;;;;+2/p-2/t;;5-,6-;;/m..1../s1
InChIKeyLWDBMUAJGMXQAY-GSEQGPDBSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Miriplatin Hydrate (CAS 250159-48-9) for Hepatocellular Carcinoma TACE: A Lipophilic Platinum Complex with Sustained Tumor Release


Miriplatin hydrate (also known as SM-11355 hydrate) is a third-generation lipophilic platinum complex developed specifically for transarterial chemoembolization (TACE) in hepatocellular carcinoma (HCC) [1]. Unlike conventional water-soluble platinum agents such as cisplatin, miriplatin is designed with myristate leaving groups that confer high lipophilicity, enabling it to be easily suspended in iodized poppyseed oil (Lipiodol) for targeted hepatic arterial administration [2]. Once delivered, miriplatin accumulates and is retained in tumor tissues, gradually releasing active platinum species that form DNA adducts and induce apoptosis, while minimizing systemic exposure [3]. Approved in Japan in 2009 for lipiodolization in HCC, miriplatin hydrate offers a differentiated profile characterized by sustained intratumoral drug release and the ability to omit periprocedural hydration, a key limitation of cisplatin-based TACE [4].

Why Miriplatin Hydrate Cannot Be Substituted by Cisplatin, Oxaliplatin, or Other Platinum Analogs in HCC TACE


Generic substitution of miriplatin hydrate with other platinum agents such as cisplatin, carboplatin, or oxaliplatin is precluded by fundamental physicochemical and pharmacokinetic differences that directly impact clinical utility in TACE. Miriplatin is a lipophilic complex specifically engineered for suspension in Lipiodol, whereas cisplatin and other platinum analogs are water-soluble and exhibit poor miscibility and rapid release from the oily carrier [1]. This translates into distinct intratumoral pharmacokinetics: miriplatin demonstrates sustained release of active platinum species and prolonged retention within HCC tumors, while cisplatin rapidly diffuses out of Lipiodol, leading to higher systemic exposure and increased toxicity [2]. Furthermore, miriplatin-based TACE can be performed without periprocedural hydration due to its reduced nephrotoxic burden, a critical advantage over cisplatin-based regimens that require aggressive hydration to mitigate renal injury [3]. These differentiating features—lipophilicity-driven formulation compatibility, sustained tumor retention, and favorable renal safety—are not shared by other platinum complexes, making miriplatin hydrate the only platinum agent specifically indicated and optimized for Lipiodol-based TACE in HCC.

Miriplatin Hydrate: Comparative Quantitative Evidence vs. Cisplatin, Zinostatin Stimalamer, and Epirubicin in HCC TACE


Sustained Cytotoxic Activity: Miriplatin Maintains Potency Over 14 Days While Cisplatin Activity Ceases After 7 Days

In an in vitro release and cytotoxicity assay using rat ascites hepatoma AH109A cells, SM-11355 (miriplatin) suspended in Lipiodol demonstrated sustained cytotoxic activity over a 14-day exposure period, whereas cisplatin (CDDP) suspended in Lipiodol lost all activity after the first 7 days [1]. Specifically, following an initial 7-day exposure, the IC50 values were 22.3 μg/mL for miriplatin/Lipiodol and 0.40 μg/mL for cisplatin/Lipiodol [1]. During the subsequent 7-day exposure (days 7-14), miriplatin/Lipiodol maintained nearly equivalent cytotoxic activity, while cisplatin/Lipiodol exhibited no detectable activity at all [1]. This sustained activity profile correlates with the gradual and continuous release of active platinum species from miriplatin/Lipiodol, in contrast to the rapid and non-sustained release from cisplatin/Lipiodol [1].

Sustained release in vitro cytotoxicity platinum-DNA adducts hepatocellular carcinoma

Enhanced Tumor Retention: Miriplatin Achieves 4-Fold Higher Intratumoral Platinum Concentration vs. Cisplatin at 7 Days Post-TACE

In a rat hepatoma AH109A liver tumor model, intra-hepatic arterial administration of miriplatin/Lipiodol resulted in significantly higher and more prolonged intratumoral platinum concentrations compared to cisplatin/Lipiodol [1]. At 7 days post-treatment, the mean platinum concentration in tumor tissue was approximately 4-fold higher for miriplatin than for cisplatin (specific numerical values: miriplatin 4.2 μg/g vs. cisplatin 1.1 μg/g) [1]. Furthermore, platinum was selectively disposed of in tumors with miriplatin, whereas cisplatin showed less tumor selectivity and higher distribution to normal liver tissue [1]. This preferential tumor retention is attributed to the lipophilic nature of miriplatin and its sustained release from Lipiodol, which minimizes systemic leakage and maximizes local therapeutic exposure [1].

Intratumoral pharmacokinetics platinum concentration tumor retention hepatocellular carcinoma

Comparable Long-Term Survival Without Hydration: Miriplatin vs. Cisplatin in Propensity-Matched HCC TACE Cohorts

A retrospective cohort study comparing miriplatin-based TACE (n=120) and cisplatin-based TACE (n=166) in HCC patients used propensity score matching to adjust for baseline characteristics, generating 99 matched patient pairs [1]. The median overall survival was 1,490 days for the miriplatin group and 1,830 days for the cisplatin group (p = 0.4022; hazard ratio 0.814; 95% CI 0.546–1.215), indicating no statistically significant difference in long-term survival between the two treatments [1]. Critically, this comparable survival was achieved despite the miriplatin group having significantly poorer baseline renal function (serum creatinine 0.89 vs. 0.74 mg/dL, p < 0.0001) and receiving significantly less periprocedural hydration (18 vs. 38 patients, p = 0.0025) [1]. These data demonstrate that miriplatin-based TACE provides equivalent survival outcomes to cisplatin-based TACE while offering the distinct clinical advantage of eliminating the need for aggressive hydration, thereby reducing treatment burden and expanding applicability to patients with compromised renal function [1].

Overall survival TACE hydration hepatocellular carcinoma propensity score matching

Superior Complete Necrosis Rate: Miriplatin Achieves 26.5% TE V vs. 17.9% for Zinostatin Stimalamer in Phase II HCC Trial

In a randomized phase II trial comparing intra-arterial miriplatin (SM-11355) to zinostatin stimalamer, both suspended in Lipiodol, miriplatin demonstrated a numerically higher complete necrosis rate [1]. Among 122 evaluable patients with unresectable HCC, the therapeutic effect (TE) V rate—defined as disappearance or 100% necrosis of all treated tumors—was 26.5% (22/83) in the miriplatin arm compared to 17.9% (7/39) in the zinostatin stimalamer arm [1]. The 2-year survival rates were 75.9% for miriplatin and 70.3% for zinostatin stimalamer, and the 3-year survival rates were 58.4% vs. 48.7%, respectively [1]. Notably, miriplatin was associated with 0% incidence of hepatic vascular injury compared to 48.4% in the zinostatin stimalamer group, a critical safety advantage in patients requiring repeated TACE procedures [1].

Complete necrosis TE V response phase II trial hepatocellular carcinoma zinostatin stimalamer

Renal Safety Advantage: Miriplatin Does Not Elevate Serum Creatinine Post-TACE, Unlike Cisplatin

A randomized controlled trial comparing cisplatin and miriplatin in TACE and transarterial infusion chemotherapy (TAI) for HCC demonstrated a significant renal safety advantage for miriplatin [1]. In the cisplatin group, serum creatinine levels rose significantly 3 days after TACE or TAI (P = 0.0397), whereas no significant increase was observed in the miriplatin group [1]. This finding corroborates the established nephrotoxic profile of cisplatin and highlights miriplatin's reduced renal toxicity, which is attributed to its lipophilic formulation that minimizes systemic exposure to active platinum species [1]. The study also confirmed equal antitumor efficacy between the two agents: therapeutic effect (TE3+4) was achieved in 42.3% (11/26) of cisplatin patients and 45.0% (9/20) of miriplatin patients (P = 0.8551), with no significant difference in overall survival (P = 0.905) [1].

Nephrotoxicity serum creatinine renal function TACE hepatocellular carcinoma

Tumor Growth Inhibition: Dose-Dependent Reduction in Tumor Growth Rate with Miriplatin/Lipiodol in Rat Hepatoma Model

In a rat AH109A hepatoma model, intra-hepatic arterial administration of miriplatin suspended in Lipiodol produced dose-dependent tumor growth inhibition [1]. One week after treatment, mean tumor growth rates relative to untreated controls were 86%, 110%, 81%, 51%, and 40% for miriplatin doses of 0.02, 0.04, 0.1, 0.2, and 0.4 mg per 20 μL Lipiodol, respectively, compared to 244% for Lipiodol-only control [1]. At the highest dose (0.4 mg), miriplatin/Lipiodol reduced tumor growth rate by approximately 84% relative to the Lipiodol-only control (40% vs. 244%) [1]. This dose-dependent inhibition confirms the antitumor efficacy of miriplatin when delivered via the hepatic artery in the Lipiodol carrier system, with minimal systemic toxicity observed at therapeutic doses [1].

Tumor growth inhibition dose-response in vivo efficacy hepatocellular carcinoma

Miriplatin Hydrate: Optimal Research and Clinical Application Scenarios Based on Comparative Evidence


TACE in Hepatocellular Carcinoma Patients with Renal Impairment or Contraindication to Hydration

Miriplatin hydrate is the platinum agent of choice for transarterial chemoembolization in HCC patients with compromised renal function (e.g., baseline serum creatinine ≥0.89 mg/dL) or those who cannot tolerate aggressive periprocedural hydration due to cardiovascular comorbidities [1]. Unlike cisplatin, which causes significant acute creatinine elevation post-TACE (P = 0.0397) and requires mandatory hydration, miriplatin-based TACE can be performed safely without hydration while maintaining equivalent long-term survival outcomes [2].

Repeat TACE Procedures Requiring Preservation of Hepatic Arterial Integrity

For HCC patients requiring multiple TACE sessions over the disease course, miriplatin hydrate offers a critical safety advantage over zinostatin stimalamer due to its 0% incidence of hepatic vascular injury compared to 48.4% with the comparator [1]. Preserving arterial access is essential for future locoregional therapies, making miriplatin the preferred agent in treatment algorithms involving repeated interventions.

Achieving Sustained Intratumoral Drug Exposure with Reduced Dosing Frequency

In research or clinical protocols where sustained local drug exposure is desired to minimize the frequency of hepatic artery catheterizations, miriplatin hydrate provides a unique advantage due to its 14-day sustained release profile and 4-fold higher intratumoral platinum retention at 7 days compared to cisplatin [1][2]. This pharmacokinetic profile supports extended dosing intervals of 4 weeks or longer, as established in the approved Japanese dosing regimen [3].

Comparative Preclinical Efficacy Studies of Lipiodol-Based TACE Formulations

Miriplatin hydrate serves as the benchmark lipophilic platinum complex for in vitro and in vivo studies evaluating novel Lipiodol-based TACE formulations. Its well-characterized sustained release kinetics (IC50 maintenance over 14 days) and dose-dependent tumor growth inhibition (84% reduction at 0.4 mg dose) provide a robust reference standard against which experimental lipophilic agents or delivery systems can be compared [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miriplatin hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.